(2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
(2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
It is hypothesized that it might interact with targets other than cdk2, potentially interfering with cellular dna damage repair mechanisms .
Biochemical Pathways
The compound’s interaction with CDK2 can affect the cell cycle regulation pathway, leading to cell cycle arrest . This can have downstream effects on cell proliferation and survival, particularly in cancer cells. The potential interference with DNA damage repair mechanisms could also impact various pathways related to DNA replication and repair .
Pharmacokinetics
The compound’s interaction with cdk2 suggests it is able to penetrate the cell membrane and reach intracellular targets
Result of Action
The inhibition of CDK2 can lead to cell cycle arrest, which can inhibit the proliferation of cancer cells . If the compound does indeed interfere with DNA damage repair mechanisms, this could lead to an accumulation of DNA damage in the cells, potentially inducing apoptosis .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-18(27-15(3)20-13)19(26)25-10-8-24(9-11-25)17-12-16(21-14(2)22-17)23-6-4-5-7-23/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKCZQDAWQJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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